7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
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Description
7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Studies have synthesized and evaluated various fluoroquinolone derivatives for their antimycobacterial activities against Mycobacterium tuberculosis and multidrug-resistant strains. Compounds with specific substitutions on the fluoroquinolone scaffold have shown significant in vitro and in vivo activity, highlighting the potential of fluoroquinolone derivatives in developing new antimicrobial agents (Senthilkumar et al., 2009). Additionally, novel compounds designed for respiratory tract infections exhibited potent antibacterial activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Photophysical Properties
Research into the photochemistry of fluoroquinolones has revealed insights into their behavior under light irradiation. For example, the photoreaction of norfloxacin and its derivatives in aqueous solution forms hydroxy derivatives through a photonucleophilic aromatic substitution mechanism. This reaction is influenced by the excited state and the presence of hydroxide anions, which is critical for understanding the photostability and photodegradation pathways of fluoroquinolones (Cuquerella et al., 2004).
Synthesis of Novel Compounds
Innovative synthetic methods have been developed to create new fluoroquinolone derivatives with potential biological activities. For instance, the synthesis of tetracyclic fluoroquinolones as antibacterial and anticancer agents demonstrates the versatility of fluoroquinolone scaffolds in drug development. These compounds have been tested for their antimicrobial and antiproliferative activity, showing promise as dual-acting chemotherapeutics (Al-Trawneh et al., 2010).
properties
IUPAC Name |
7-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-5-4-9-6-11(13(18)19)12(16)7-10(9)8-17/h6-7H,4-5,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWYTWAGCYQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
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